molecular formula C20H16ClNO4 B3016471 7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-79-2

7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B3016471
CAS RN: 874397-79-2
M. Wt: 369.8
InChI Key: VOFHTMVYGCHYKS-UHFFFAOYSA-N
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Description

The compound 7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that appears to be related to the family of chromeno[2,3-c]pyrrole derivatives. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions, such as the Biginelli reaction, which is a one-pot synthesis method that can produce various heterocyclic compounds. The first paper discusses the synthesis of a chromeno pyrazolo pyridine derivative using the Biginelli reaction, which suggests that a similar approach might be applicable for synthesizing the compound . The second paper describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones . This indicates that ketenes and amino pyrazolones could be potential starting materials for the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using single-crystal X-ray diffraction, as mentioned in the first paper . This technique allows for the determination of the crystal structure and provides detailed information about the spatial arrangement of atoms within the molecule. Additionally, theoretical studies such as Density Functional Theory (DFT) can be used to optimize structures and compute energies and vibrational frequencies, as seen in the second paper . These methods would likely be useful in analyzing the molecular structure of 7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Chemical Reactions Analysis

The chemical reactions involving chromeno[2,3-c]pyrrole derivatives and related compounds can be quite diverse. The papers provided do not detail reactions specific to the compound , but they do highlight the reactivity of similar molecular frameworks. For instance, the reaction of ketenes with amino pyrazolones to form pyrazolo[1,5-a]pyrimidine derivatives suggests that the chloro carbonyl group in the compound of interest may also undergo reactions with nucleophilic species .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized using spectral data such as IR, 1H NMR, and 13C NMR . These techniques provide information on the functional groups present and the electronic environment of the atoms. Theoretical calculations can complement these experimental techniques by predicting properties such as IR vibrational frequencies and NMR shielding tensors, which can be compared with experimental data to confirm the structure and properties of the compound .

properties

IUPAC Name

7-chloro-2-(3-hydroxypropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4/c21-13-7-8-15-14(11-13)18(24)16-17(12-5-2-1-3-6-12)22(9-4-10-23)20(25)19(16)26-15/h1-3,5-8,11,17,23H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFHTMVYGCHYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)OC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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